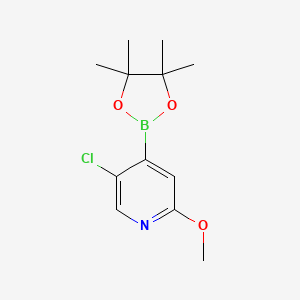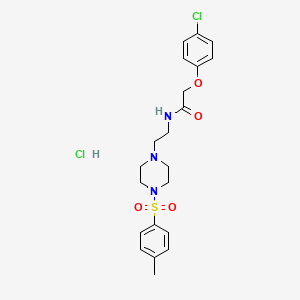![molecular formula C26H18F3N3O2 B2660024 2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one CAS No. 1326843-41-7](/img/structure/B2660024.png)
2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H18F3N3O2 and its molecular weight is 461.444. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Research
This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. Its unique structure, combining isoquinoline and oxadiazole moieties, suggests it could be a candidate for developing new drugs with anti-inflammatory, anti-cancer, or antimicrobial activities. Researchers are exploring its ability to interact with biological targets, potentially leading to the development of novel medications .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a valuable intermediate. Its complex structure allows it to be used in the synthesis of other heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl and dimethylphenyl groups enhances its reactivity and versatility in various synthetic pathways .
Material Science
The compound’s unique chemical properties make it a candidate for material science applications. It can be used in the development of new materials with specific electronic, optical, or mechanical properties. For instance, its potential use in organic light-emitting diodes (OLEDs) and other electronic devices is being investigated due to its stability and electronic characteristics .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material for various analytical techniques. Its well-defined structure and properties make it suitable for calibration and validation of analytical instruments and methods. This ensures accuracy and reliability in the measurement of other compounds in complex mixtures.
These applications highlight the versatility and importance of 2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one in scientific research. Each field leverages its unique chemical properties to advance knowledge and develop new technologies.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Pharmaceutical Research Chemical Synthesis Material Science : Biological Studies : Environmental Chemistry : Analytical Chemistry
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O2/c1-15-7-12-19(13-16(15)2)32-14-22(20-5-3-4-6-21(20)25(32)33)24-30-23(31-34-24)17-8-10-18(11-9-17)26(27,28)29/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGYTHWPBNZPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2659942.png)
![4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2659943.png)
![3-Fluorosulfonyloxy-5-[(2R,4R)-4-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2659944.png)



![tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate](/img/structure/B2659950.png)
![N-[4-(2,4-dimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]-2,4-dimethylbenzenesulfonamide](/img/structure/B2659952.png)


![6-(Phenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2659956.png)

![6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
